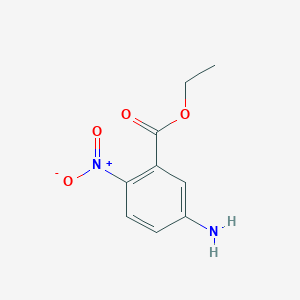

Ethyl 5-amino-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-2-nitrobenzoate, with the chemical formula C9H10N2O4, is a compound that combines an amino group (NH2) and a nitro group (NO2) on a benzene ring. It is commonly used in organic synthesis and pharmaceutical research.

Preparation Methods

a. Synthetic Routes

There are several synthetic routes to prepare Ethyl 5-amino-2-nitrobenzoate. One common method involves the reaction of ethyl 2-nitrobenzoate with ammonia or an amine under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

b. Reaction Conditions

The reaction typically occurs in a solvent such as ethanol or methanol. Ammonia gas or an amine (e.g., methylamine) is added to the reaction mixture, and the reaction is heated under reflux. The product is then isolated and purified.

c. Industrial Production

While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield 5-amino-2-nitrobenzoic acid. This reaction is fundamental in organic synthesis for generating carboxylic acid derivatives.

Reaction Type : Saponification/Ester cleavage

Reagents :

-

Acidic : Reflux for 2–4 hours.

-

Basic : Stirring at room temperature or mild heating.

Product : 5-Amino-2-nitrobenzoic acid.

Acylation/Alkylation of the Amino Group

The amino group at position 5 is nucleophilic and can react with electrophiles such as acyl chlorides or alkyl halides to form substituted derivatives.

Reaction Type : Nucleophilic acyl substitution or alkylation.

Reagents :

-

Acylation : Acyl chlorides (e.g., acetyl chloride) with pyridine or NaOH as a base .

-

Alkylation : Alkyl halides (e.g., methyl iodide) in presence of a base (e.g., K2CO3).

Conditions : -

Acylation : Stirring at 0–10°C (for acyl chlorides) or reflux (for less reactive agents).

-

Alkylation : Room temperature or mild heating.

Major Products :

-

Acylated derivatives : Ethyl 5-acetamido-2-nitrobenzoate.

-

Alkylated derivatives : Ethyl 5-(alkylamino)-2-nitrobenzoate.

Reduction of the Nitro Group

The nitro group at position 2 can be reduced to an amino group, though the presence of the existing amino group at position 5 may influence reaction selectivity.

Reaction Type : Nitro-to-amino reduction.

Reagents :

-

Catalytic hydrogenation : H2 gas with Pd/C or Raney Ni catalyst .

-

Catalytic hydrogenation : High pressure (50–100 bar) at 80–100°C.

-

Metallic reduction : Reflux in aqueous HCl.

Product : Ethyl 5,2-diaminobenzoate (if fully reduced).

Oxidation of the Amino Group

The amino group can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions.

Reaction Type : Oxidation of aromatic amines.

Reagents :

-

Potassium permanganate (KMnO4) in acidic or basic media.

-

Hydrogen peroxide (H2O2) with mineral acids.

Conditions : -

KMnO4 : Heating at 60–80°C in H2SO4.

-

H2O2 : Room temperature with catalytic H2SO4.

Product : Ethyl 5-nitroso-2-nitrobenzoate (intermediate) or further oxidation to nitro derivatives.

Substitution Reactions

The substituents on the aromatic ring can participate in electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), depending on the directing effects of the functional groups.

Reaction Type : Electrophilic substitution.

Reagents :

-

Sulfonation : Fuming H2SO4.

Conditions : -

Nitration : Controlled temperature (20–35°C) to avoid over-nitration .

-

Sulfonation : High temperature (100–150°C).

Product : Substituted derivatives (e.g., ethyl 5-amino-2,4-dinitrobenzoate).

Antimicrobial Activity and Biochemical Interactions

While direct data on ethyl 5-amino-2-nitrobenzoate is limited, structural analogs (e.g., ethyl 3-amino-5-nitrobenzoate) exhibit antifungal activity by interfering with ergosterol synthesis in fungal cell membranes. The nitro group may enhance antimicrobial effects through redox interactions.

Relevant Data :

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 3-amino-5-nitrobenzoate | Candida albicans | 125 |

| Ethyl 3-amino-5-nitrobenzoate | Candida krusei | 100 |

Scientific Research Applications

Ethyl 5-amino-2-nitrobenzoate finds applications in:

Medicinal Chemistry: It serves as a building block for designing potential drug candidates.

Organic Synthesis: Researchers use it to create more complex molecules.

Biological Studies: Its derivatives may exhibit biological activity.

Mechanism of Action

The exact mechanism of action for Ethyl 5-amino-2-nitrobenzoate depends on its specific derivatives. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

Ethyl 5-amino-2-nitrobenzoate is unique due to its combination of amino and nitro groups. Similar compounds include methyl 2-amino-5-nitrobenzoate and ethyl 2-nitrobenzoate . their distinct structures and properties set them apart.

Properties

IUPAC Name |

ethyl 5-amino-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMLRKAZZYFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.